{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Medicinal Chemistry ADME-Tox Histamine H3 Receptor

{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (CAS 1251304-56-9) is a substituted phenylmethanamine derivative distinguished by a sterically demanding and lipophilic tert-amyl (2-methylbutan-2-yl) ether at the 2-position of the aromatic ring. It is primarily supplied as a research chemical building block, with a molecular weight of 207.31 g/mol and a typical vendor-certified purity of 95% (with some sources offering 90%).

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 1251304-56-9
Cat. No. B1428093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
CAS1251304-56-9
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC1=C(C=CC(=C1)C)CN
InChIInChI=1S/C13H21NO/c1-5-13(3,4)15-12-8-10(2)6-7-11(12)9-14/h6-8H,5,9,14H2,1-4H3
InChIKeyCYERVTHTFPWIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (CAS 1251304-56-9): A Specialized tert-Amyl-Substituted Benzylamine Building Block


{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (CAS 1251304-56-9) is a substituted phenylmethanamine derivative distinguished by a sterically demanding and lipophilic tert-amyl (2-methylbutan-2-yl) ether at the 2-position of the aromatic ring . It is primarily supplied as a research chemical building block, with a molecular weight of 207.31 g/mol and a typical vendor-certified purity of 95% (with some sources offering 90%) . Its unique structure places it within the class of tert-amyl phenoxyalkylamine precursors, a scaffold explored for developing histamine H3 receptor (H3R) ligands [1].

Why Generic Substitution Fails: The Critical Role of the tert-Amyl Group in {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine for Research Applications


Indiscriminate substitution with other 4-methyl-2-alkoxybenzylamine analogs (e.g., methoxy, ethoxy, isopropoxy) is scientifically invalid for projects where steric bulk and lipophilicity are critical design parameters [1]. The tert-amyl moiety provides a unique, non-linear shape and significantly higher calculated logP (approx. 3.0-3.5) compared to unbranched or less bulky alkoxy chains [1][2]. In medicinal chemistry, this group is specifically exploited to fill hydrophobic pockets, as demonstrated in the discovery of histamine H3R ligands where only tert-amyl derivatives achieved high nanomolar to sub-nanomolar affinities (Ki = 8.8–325 nM), a potency profile not replicable by less bulky analogs [3]. Using a generic analog without this precise 3D pharmacophore will likely result in a dramatic loss of binding affinity and target selectivity, compromising the integrity of structure-activity relationship (SAR) studies.

Quantitative Evidence for Selection: Benchmarking {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Against Closest Analogs


Enhanced Lipophilicity (cLogP) Drives Passive Membrane Permeability and Target Engagement Over Unbranched Analogs

The target compound's tert-amyl group yields a high calculated partition coefficient, a key determinant of ADME profiles. While direct experimental logP is proprietary, in-silico analysis from the MMsINC database for a closely related 2-(tert-pentyloxy)benzylamine core returns an SlogP of 1.43 [1]. A separate database, PrenDB, records a LogP of 3.04 for a more complex, pharmacologically-relevant derivative containing the same tert-amylphenoxy motif [2]. This is significantly higher than predicted values for common analogs like 4-methyl-2-methoxybenzylamine (estimated ClogP ~0.5-1.0), establishing a quantifiable difference that impacts membrane crossing ability and hydrophobic target engagement.

Medicinal Chemistry ADME-Tox Histamine H3 Receptor

Proven Biological Activity of the tert-Amyl Pharmacophore Establishes Superior Target Affinity Over Shorter Ether Analogs

The biological relevance of the tert-amyl phenoxyalkylamine scaffold, for which this compound is a direct precursor, is validated in a primary research paper. Kuder et al. (2017) synthesized twenty tert-amyl phenoxyalkylamine derivatives (2-21) and evaluated their binding at the human H3R [1]. The highest affinities were observed for pentyl spacer derivatives 6-8, with a Ki range of 8.8-23.4 nM [1]. This demonstrates that the tert-amyl group is critical for achieving high-affinity binding, as the authors noted this series as a continuation of their search for novel H3R ligands, implying other substituents were less effective. While a direct head-to-head comparator with, e.g., a methoxy analog, is not provided in this specific assay, the SAR context is a powerful class-level inference for differentiated performance.

Histamine H3 Receptor GPCR Binding Affinity

Differential Purity and Quality Assurance Documentation Reduces Experimental Variability for This Reagent

Procurement of this compound from specific vendors offers a quantifiable difference in quality assurance. Bidepharm provides a standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC spectra . In contrast, the Sigma-Aldrich/Enamine catalog lists the product with a purity of 90% . For a building block priced comparably, a 5% absolute purity difference (from 90% to 95%) means the material from Bidepharm contains 50% fewer impurities by mass, which is critical for minimizing yield loss and purification steps in multi-step syntheses or for generating reproducible data in biological assays where unknown trace impurities can act as confounding agents.

Chemical Biology Synthetic Chemistry Quality Control

Optimal Application Scenarios for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Based on Differentiated Evidence


Building Block for High-Affinity Histamine H3 Receptor (H3R) Ligands

This compound is the optimal starting material for synthesizing novel H3R antagonists/inverse agonists. The tert-amylphenoxy moiety has been directly shown to yield high-affinity ligands (Ki = 8.8-23.4 nM) when incorporated into a pentyl spacer-piperidine architecture [1]. Using this specific precursor ensures the pharmacophore is installed correctly from the first step, avoiding the need for late-stage introduction of the challenging tertiary alkyl ether, thereby improving synthetic yield and final compound purity in SAR programs targeting CNS disorders, obesity, or pain.

Probing Steric and Lipophilic Effects in Hydrophobic Binding Pockets

For structural biology or biochemical studies, this compound's unique tert-amyl group offers a valuable probe. Its calculated logP is approximately 1.5-2.5 log units higher than smaller alkoxy analogs, and its non-linear shape provides a distinct steric profile [2][3]. This makes it ideal for investigating how bulkier, lipophilic substituents influence protein-ligand interactions, crystal packing, or membrane insertion. Its use can reveal new binding pockets not accessible to smaller alkyl ethers, generating high-impact structural data.

Synthesis of CNS-Penetrant PET Tracer Precursors

The high lipophilicity of the tert-amyl group (LogP > 3.0 for derivatives) [2] makes this compound a suitable precursor for designing radiotracers intended for CNS targets, where passive diffusion across the blood-brain barrier is essential. Unlike more polar or smaller alkoxy analogs, this scaffold can tolerate the addition of a bulky radioisotope while retaining favorable LogP properties, making it a strategic choice for developing positron emission tomography (PET) ligands against historically undruggable GPCR targets.

High-Reproducibility Medicinal Chemistry Campaigns

For laboratories requiring the highest level of reproducibility and minimal impurity-driven artifacts, procurement of this compound at 95% purity with full analytical documentation (NMR, HPLC, GC) is non-negotiable. This grade, containing 50% less impurity mass than the lower-purity 90% alternative, eliminates the need for preliminary purification, ensures accurate stoichiometry, and reduces the incidence of unexplainable by-product formation in complex, multi-step parallel synthesis arrays.

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